2-(1-Chloroethyl)-1,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethyl)-1,4-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1-chloroethyl group and two fluorine atoms at the 1 and 4 positions
Mechanism of Action
Target of Action
Many chloroethyl compounds are alkylating agents, meaning they can donate an alkyl group to other molecules. In biological systems, these compounds often target nucleophilic atoms in DNA, proteins, and other biomolecules .
Mode of Action
Alkylating agents like chloroethyl compounds can form covalent bonds with their targets. This can lead to changes in the structure and function of the target molecule, potentially disrupting normal cellular processes .
Biochemical Pathways
The exact pathways affected by “2-(1-Chloroethyl)-1,4-difluorobenzene” would depend on its specific targets. Alkylating agents can interfere with dna replication and protein synthesis, affecting multiple biochemical pathways .
Pharmacokinetics
Similar compounds are often lipophilic, allowing them to cross cell membranes and distribute throughout the body .
Result of Action
The effects of “this compound” would depend on its specific targets and mode of action. Alkylating agents can cause cell death by damaging dna and proteins, disrupting normal cellular processes .
Action Environment
The action of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals. These factors could affect the compound’s stability, reactivity, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-1,4-difluorobenzene typically involves the electrophilic aromatic substitution of a difluorobenzene derivative. One common method includes the reaction of 1,4-difluorobenzene with 1-chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst and to ensure high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-1,4-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated products.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Hydroxylated Products: Formed from nucleophilic substitution reactions.
Nitro and Sulfonic Acid Derivatives: Formed from electrophilic aromatic substitution reactions.
Ketones and Alcohols: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
2-(1-Chloroethyl)-1,4-difluorobenzene has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-Chloroethyl chloroformate: Used as a reagent in the selective N-dealkylation of tertiary amines.
2-Chloroethyl vinyl ether: Known for its use in polymer chemistry and as an intermediate in organic synthesis.
Uniqueness
2-(1-Chloroethyl)-1,4-difluorobenzene is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which imparts distinct chemical reactivity and stability. The combination of these substituents allows for specific interactions and reactions that are not observed with other similar compounds.
Properties
IUPAC Name |
2-(1-chloroethyl)-1,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFTXOUCFUGLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.